molecular formula C6H18N2Si B1580881 Bis(dimethylamino)dimethylsilane CAS No. 3768-58-9

Bis(dimethylamino)dimethylsilane

Cat. No.: B1580881
CAS No.: 3768-58-9
M. Wt: 146.31 g/mol
InChI Key: QULMGWCCKILBTO-UHFFFAOYSA-N
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Description

Bis(dimethylamino)dimethylsilane is an organosilicon compound with the molecular formula C6H18N2Si. It is a clear, colorless liquid that is used in various chemical applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)dimethylsilane can be synthesized through the reaction of dimethylamine with dimethyldichlorosilane. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

(CH3)2SiCl2+2(CH3)2NH(CH3)2Si(N(CH3)2)2+2HCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2\text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(N(CH}_3\text{)}_2\text{)}_2 + 2\text{HCl} (CH3​)2​SiCl2​+2(CH3​)2​NH→(CH3​)2​Si(N(CH3​)2​)2​+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that allow for precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)dimethylsilane undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylsilanediol and dimethylamine.

    Oxidation: Can be oxidized to form siloxanes.

    Substitution: Reacts with various nucleophiles to replace the dimethylamino groups.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, typically at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

    Substitution: Nucleophiles such as alcohols, amines, or thiols, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Dimethylsilanediol and dimethylamine.

    Oxidation: Siloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Bis(dimethylamino)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of other organosilicon compounds.

    Biology: Utilized in the modification of surfaces for biological assays and the preparation of bio-compatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Employed in the production of silicon-based materials, such as coatings, adhesives, and sealants. It is also used in the electronic industry for the deposition of silicon nitride films through chemical vapor deposition.

Comparison with Similar Compounds

Similar Compounds

  • Tris(dimethylamino)silane
  • N,N-Dimethyltrimethylsilylamine
  • 1,1,3,3-Tetramethyldisiloxane

Uniqueness

Bis(dimethylamino)dimethylsilane is unique due to its specific reactivity and the stability of the resulting silylated products. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to form stable silicon-nitrogen bonds distinguishes it from other silylating agents, which may form less stable products.

Properties

IUPAC Name

N-[dimethylamino(dimethyl)silyl]-N-methylmethanamine
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InChI

InChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULMGWCCKILBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H18N2Si
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DSSTOX Substance ID

DTXSID8063177
Record name Bis(dimethylamino)dimethylsilane
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Molecular Weight

146.31 g/mol
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Physical Description

Clear to straw-colored liquid with an acrid amine odor; [Matheson Tri-Gas MSDS]
Record name Bis(dimethylamino)dimethylsilane
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Vapor Pressure

1.0 [mmHg]
Record name Bis(dimethylamino)dimethylsilane
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CAS No.

3768-58-9
Record name N,N,N′,N′,1,1-Hexamethylsilanediamine
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Record name Silanediamine, N,N,N',N',1,1-hexamethyl-
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Record name Silanediamine, N,N,N',N',1,1-hexamethyl-
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Record name Bis(dimethylamino)dimethylsilane
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Record name Bis(dimethylamino)dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: BDMADMS readily reacts with the hydroxyl (-OH) groups present on SiO2 surfaces. This reaction forms strong Si-O-Si bonds, effectively replacing the surface -OH groups with -Si(CH3)2 groups. This process, known as silylation, renders the SiO2 surface hydrophobic. [, , ]

ANone: Silylation with BDMADMS can be used to inhibit or promote the growth of thin films during ALD processes. For example, BDMADMS functionalization of SiO2 can hinder the deposition of aluminum oxide (Al2O3), making it possible to achieve area-selective ALD. [, , ]

ANone: The molecular formula of BDMADMS is C6H20N2Si, and its molecular weight is 148.33 g/mol.

ANone: Commonly used spectroscopic techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups like Si-N, Si-C, and C-H present in the molecule. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and bonding environment of the molecule, including 1H, 13C, and 29Si NMR. [, , ]
  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of silicon, carbon, and nitrogen in BDMADMS-derived materials. [, ]

ANone: BDMADMS is soluble in various organic solvents like xylene, toluene, and tetrahydrofuran (THF), making it compatible with typical thin film processing methods. [, , ]

ANone: BDMADMS is moisture-sensitive and can hydrolyze when exposed to air. Therefore, it should be stored and handled under inert conditions, such as a nitrogen or argon atmosphere. [, ]

ANone: While BDMADMS itself might not be a potent catalyst, it serves as a precursor for synthesizing dendritic polymers with catalytic applications. These dendrimers can be further functionalized with catalytically active species like rhodium complexes. []

ANone: BDMADMS-derived dendrimers with rhodium complexes have shown promising activity in hydrogenation reactions, specifically the hydrogenation of decene. []

ANone: Yes, density functional theory (DFT) calculations have been employed to study the silylation reaction mechanism of BDMADMS with silanol groups on SiO2 surfaces. These calculations provide insights into reaction pathways, activation energies, and the overall energetics of the process. []

ANone: The two dimethylamino (-N(CH3)2) groups on BDMADMS contribute significantly to its reactivity. These groups make the silicon atom more electrophilic, facilitating its reaction with nucleophilic species like -OH groups on surfaces. [, ]

ANone: The stability of BDMADMS can be enhanced by:

  • Storing under inert atmosphere: Excluding moisture and air by storing under nitrogen or argon minimizes hydrolysis. [, ]

ANone: BDMADMS should be handled with care due to its moisture sensitivity and potential for releasing amine byproducts upon reaction. It is recommended to use appropriate personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes. Consult the material safety data sheet (MSDS) for detailed safety information.

ANone: These aspects are not directly relevant to BDMADMS based on the provided research papers. The research primarily focuses on its use in materials science, particularly in thin film deposition and surface modification.

ANone: Yes, several alternatives exist, including hexamethyldisilazane (HMDSO), tetramethylsilane (TMS), and other dimethylaminosilanes with varying numbers of -NMe2 groups. The choice of precursor depends on factors such as desired film properties, deposition temperature, and reactor configuration. [, ]

ANone: BDMADMS waste should be handled and disposed of in accordance with local regulations and guidelines for hazardous waste. It is crucial to prevent its release into the environment due to potential ecotoxicological effects. []

ANone: Key research tools include:

  • PECVD reactors: For depositing thin films using BDMADMS as a precursor. [, , , ]
  • Surface characterization instruments: Such as FTIR, XPS, and atomic force microscopy (AFM) to analyze BDMADMS-modified surfaces. [, , , , ]
  • Computational chemistry software: To perform DFT calculations for understanding reaction mechanisms and predicting material properties. []

ANone: BDMADMS has been investigated for thin film applications since the late 20th century. Its use as a precursor for silicon nitride and silicon carbonitride films gained increasing attention in the early 2000s, with numerous studies exploring its potential for microelectronics and other technological applications. []

ANone: While BDMADMS research is primarily within materials science and chemistry, its applications in thin film technology have implications for various fields, including:

  • Microelectronics: For developing advanced transistors, memory devices, and interconnects. [, ]
  • Sensors: For creating sensitive and selective gas sensors. [, ]
  • Energy storage: For developing high-performance batteries and supercapacitors. []

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